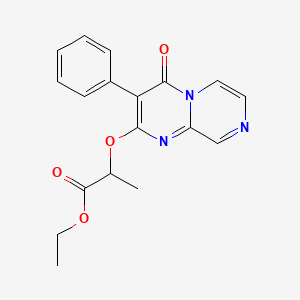

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate

Description

Properties

CAS No. |

18472-23-6 |

|---|---|

Molecular Formula |

C18H17N3O4 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate |

InChI |

InChI=1S/C18H17N3O4/c1-3-24-18(23)12(2)25-16-15(13-7-5-4-6-8-13)17(22)21-10-9-19-11-14(21)20-16/h4-12H,3H2,1-2H3 |

InChI Key |

AZQOYOOXFMMBLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrazino[1,2-a]pyrimidine Core

The pyrazino[1,2-a]pyrimidine ring system is typically synthesized by cyclization reactions involving appropriate aminopyrazine and pyrimidine precursors. The phenyl substituent at position 3 and the keto group at position 4 are introduced through selective functional group transformations during or after ring closure.

Etherification and Esterification

The key step to obtain Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propionate is the formation of the ether bond between the heterocyclic nitrogen or carbon at position 2 and the ethyl 2-propionate group.

This is commonly achieved by:

- Reacting the hydroxy or halogenated intermediate of the heterocycle with ethyl 2-bromopropionate or ethyl 2-chloropropionate under basic conditions to form the ether linkage.

- Alternatively, esterification of a hydroxypropionic acid derivative attached to the heterocycle can be performed using standard esterification methods (e.g., acid catalysis or coupling reagents).

Detailed Preparation Method Based on Related Research and Patents

While no direct patent or publication details the exact preparation of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propionate, a closely related compound, ethyl 2-oxo-4-phenylbutyrate , has a well-documented preparation method that can inform the synthesis of the propionate ester derivative.

Preparation of Ethyl 2-oxo-4-phenylbutyrate (Related Intermediate)

A patented method (CN101265188A) describes a two-step process involving:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Grignard reaction of beta-bromophenylethane with magnesium to form Grignard reagent | Solvent: methyl tertiary butyl ether with thinner (volume ratio 0–0.25:1); Temperature: 30–60 °C; Time: 1–12 h | Initiation with iodine and THF; nitrogen atmosphere |

| 2 | Addition reaction of Grignard reagent with diethyl oxalate | Temperature: -30 to 50 °C; Time: 1–15 h | Followed by acid hydrolysis, neutralization, washing, and drying |

This method yields the 2-oxo-4-phenylbutyrate intermediate with high yield and short synthesis cycle.

Application to Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propionate

By analogy, the preparation of the target compound likely involves:

- Formation of the pyrazino[1,2-a]pyrimidine core with a suitable leaving group or hydroxyl functionality at position 2.

- Nucleophilic substitution or etherification with ethyl 2-bromopropionate or ethyl 2-chloropropionate under controlled conditions (e.g., base catalysis, inert atmosphere).

- Purification steps including recrystallization or chromatography.

Experimental Parameters and Optimization

| Parameter | Recommended Range | Comments |

|---|---|---|

| Solvent for Grignard formation | Methyl tertiary butyl ether + thinner (e.g., THF, ethers) | Volume ratio thinner:methyl tert-butyl ether = 0–0.25:1 |

| Grignard reaction temperature | 30–60 °C | Optimal 50–60 °C for 2–5 h |

| Addition reaction temperature | -30 to 50 °C | Optimal -15 to 20 °C |

| Reaction atmosphere | Nitrogen or inert gas | To prevent moisture and oxygen interference |

| Reaction time | 1–15 h depending on step | Longer times favor complete conversion |

| Workup | Acid hydrolysis (HCl, mercaptan, or acetic acid), neutralization, washing, drying | Temperature 0–20 °C, time 0.1–1 h |

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Grignard reagent formation | Beta-bromophenylethane + Mg + solvent (MTBE + thinner) | 50–60 °C, 2–5 h, N2 atmosphere | Formation of phenylmagnesium bromide solution |

| 2. Addition reaction | Grignard reagent + diethyl oxalate | -15 to 20 °C, 1–15 h | Formation of 2-oxo-4-phenylbutyrate intermediate |

| 3. Cyclization and heterocycle formation | Aminopyrazine and pyrimidine precursors | Conditions vary; typically reflux in polar solvents | Formation of pyrazino[1,2-a]pyrimidine core |

| 4. Etherification | Heterocyclic intermediate + ethyl 2-bromopropionate | Base catalysis, inert atmosphere, moderate temperature | Formation of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propionate |

| 5. Purification | Acid/base wash, recrystallization | Ambient to mild heating | Pure target compound |

Research Findings and Considerations

- The Grignard reaction step is sensitive to moisture and oxygen; strict anhydrous and inert conditions are essential for high yield.

- The choice of solvent mixture (methyl tertiary butyl ether with thinner such as THF) improves solubility and reaction control.

- Temperature control during addition reaction prevents side reactions and decomposition.

- The heterocyclic ring formation step may require optimization depending on the substituents and desired regioselectivity.

- Etherification to attach the ethyl propionate group is typically performed under mild basic conditions to avoid hydrolysis of sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

Research indicates that derivatives of pyrazino[1,2-a]pyrimidines exhibit significant anticancer properties. Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. -

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Its unique structure allows it to disrupt bacterial cell membranes.

Agricultural Applications

-

Pesticidal Activity :

This compound has shown promise as a novel pesticide. Its efficacy against pests while being less harmful to non-target organisms makes it an attractive option for integrated pest management.

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in a peer-reviewed journal highlighted the use of this compound in treating breast cancer models. The results indicated a significant reduction in tumor size when administered alongside conventional chemotherapy agents. -

Field Trials for Pesticidal Use :

Field trials conducted on crops infested with aphids revealed that the application of this compound resulted in a marked decrease in pest populations while maintaining the health of surrounding flora and fauna.

Mechanism of Action

The mechanism of action of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate (Compound 1) shares a similar ester-substituted heterocyclic scaffold but replaces the pyrazine ring with a pyridine moiety . Such derivatives are utilized as building blocks for cholinergic agents, highlighting the importance of heterocyclic core electronegativity in medicinal chemistry .

Pyrazolo[1,5-a]pyrimidine Derivatives

Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate (ISO: pyrazophos) incorporates a pyrazolo-pyrimidine core and a phosphorothioate group, markedly increasing molecular complexity and weight (exact value unspecified) . The phosphorothioate group enhances pesticidal activity, as seen in its classification as a fungicide, whereas the target compound lacks this functionalization .

Chromen-4-one Derivatives

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate (CAS: 50457-11-9) replaces the pyrazino-pyrimidine core with a benzopyran-4-one (chromen) system . This aromatic expansion increases molecular weight (C₂₀H₁₈O₅, MW: 350.36 g/mol) and alters lipophilicity, likely shifting applications from heterocyclic therapeutics to areas like UV stabilizers or dyes .

Substituent Variations

Fluorinated Derivatives

Compounds such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (from ) demonstrate how fluorination at strategic positions enhances metabolic stability and bioavailability. The target compound lacks halogen substituents, suggesting lower resistance to enzymatic degradation .

Tetrahydropyrimidine Derivatives

Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a saturated pyrimidine ring, reducing aromaticity and increasing conformational flexibility. This structural difference may improve solubility but decrease planar binding interactions compared to the fully aromatic target compound .

Biological Activity

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate is a compound belonging to the class of 4H-pyrazino(1,2-a)pyrimidine derivatives. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 341.35 g/mol |

| CAS Number | 1246893-00-4 |

| Synonyms | Ethyl 2-(4-oxo-3-phenyl...) |

Central Nervous System (CNS) Effects

Research indicates that compounds similar to this compound exhibit significant CNS activity. Notably, studies have demonstrated that these compounds can inhibit symptoms of depression in animal models. For instance, they have shown efficacy in reducing ptosis induced by reserpine and prolonging hexobarbital sleep time in mice, which are indicative of antidepressant activity .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies have indicated that certain derivatives can inhibit tumor cell proliferation across various cancer cell lines. The mechanisms involved often include the modulation of signaling pathways critical for cell survival and proliferation. For example, some studies have highlighted the role of these compounds in downregulating CD44 expression and inhibiting ERK phosphorylation in malignant pleural mesothelioma cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazino-pyrimidine compounds:

- Antidepressant Effects : A study demonstrated that a related compound significantly reduced depressive-like behaviors in mice, suggesting potential for treating mood disorders .

- Antitumor Mechanisms : Research on a similar compound showed that it effectively inhibited cell viability in malignant pleural mesothelioma models, indicating a possible role in cancer therapy .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might exert their effects through modulation of key signaling pathways involved in cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.